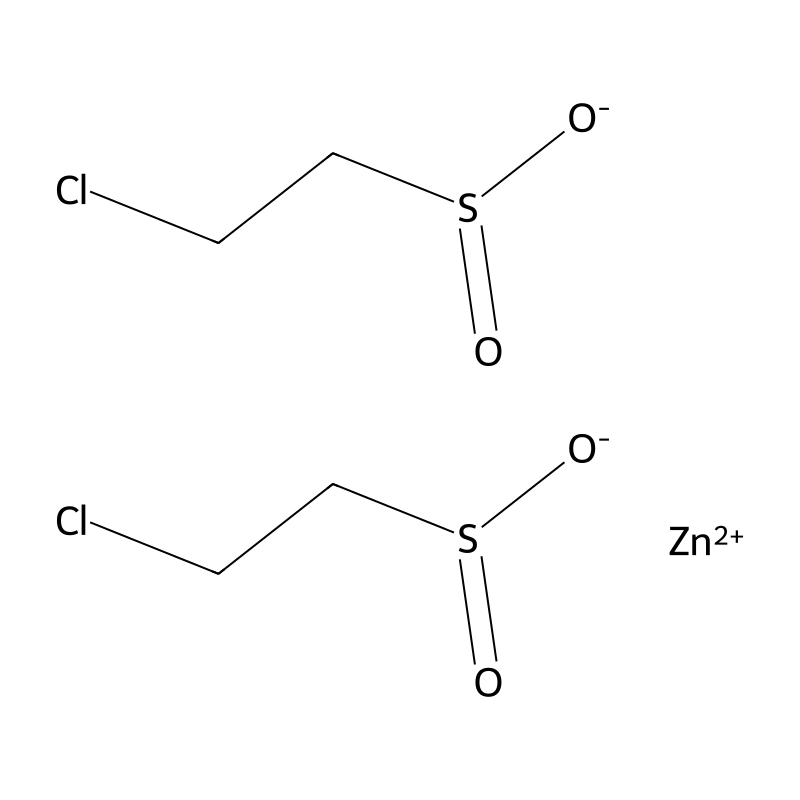

Zinc(II) 2-chloroethane-1-sulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Zinc(II) 2-chloroethane-1-sulfinate is an inorganic compound characterized by its unique chemical structure, which includes a zinc cation coordinated with a 2-chloroethane-1-sulfinate anion. This compound has the molecular formula and a molecular weight of approximately 320.55 g/mol. It is recognized for its potential applications in various fields, including organic synthesis and pharmaceuticals, due to its reactivity and ability to form complexes with other molecules .

- Nucleophilic Substitution: The chlorine atom in the 2-chloroethane-1-sulfinate moiety can undergo nucleophilic substitution, leading to the formation of various derivatives.

- Reductive Reactions: The sulfinate group can be reduced to form thiols or sulfides under appropriate conditions.

- Coordination Chemistry: Zinc(II) can form coordination complexes with ligands, enhancing its reactivity in catalytic processes .

The synthesis of Zinc(II) 2-chloroethane-1-sulfinate typically involves:

- Reaction of Zinc Salt with Sulfinic Acid: A common method includes reacting a zinc salt (such as zinc chloride) with 2-chloroethanesulfinic acid. This reaction can be performed in an aqueous or organic solvent under controlled temperatures.

- Direct Synthesis from Precursors: Another approach may involve the direct synthesis from elemental zinc and chlorinated ethane sulfinate under specific conditions to ensure proper coordination and yield .

Zinc(II) 2-chloroethane-1-sulfinate has several potential applications:

- Organic Synthesis: It serves as a reagent for introducing sulfur-containing groups into organic molecules.

- Catalysis: Due to its ability to form complexes, it can act as a catalyst in various organic reactions.

- Pharmaceutical Development: Its biological activity may open avenues for drug development, particularly in antimicrobial agents or enzyme inhibitors .

Interaction studies involving Zinc(II) 2-chloroethane-1-sulfinate focus on its reactivity with various substrates and ligands. These studies help elucidate its potential as a catalyst or reactant in organic transformations. Additionally, investigations into its interaction with biological molecules could reveal insights into its pharmacological properties and mechanisms of action .

Zinc(II) 2-chloroethane-1-sulfinate shares similarities with several other compounds containing zinc and sulfinates or related functionalities. Here are some comparable compounds:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| Zinc Chloride | Highly soluble; used in textile processing | |

| Zinc Sulfide | Used in luminescent materials | |

| Zinc Difluoromethanesulfinate | Incorporates difluoromethyl functionality | |

| Zinc Acetate | Commonly used in dietary supplements |

Zinc(II) 2-chloroethane-1-sulfinate is unique due to its specific chlorinated ethane sulfinic structure, which may confer distinct reactivity patterns compared to other zinc compounds. Its potential applications in organic synthesis and pharmaceutical development further highlight its significance within this class of compounds .